molecular formula C24H26BrN3O B611878 YF-452 CAS No. 1951466-83-3

YF-452

Número de catálogo: B611878
Número CAS: 1951466-83-3
Peso molecular: 452.4 g/mol
Clave InChI: WIRUYQFUVBBWPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of YF-452 involves the reaction of N-pyrrolidylacetyl chloride with 9-(4-bromobenzyl)-1,3,4,9-tetrahydro-β-carboline under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

YF-452 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of this compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

YF-452 (N-(N-pyrrolidylacetyl)-9-(4-bromobenzyl)-1,3,4,9-tetrahydro-β-carboline) primarily functions as a vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor. Its mechanism involves the inhibition of VEGFR2 phosphorylation, which is crucial for angiogenesis. By blocking this pathway, this compound disrupts downstream signaling involving extracellular signal-regulated kinase (ERK), focal adhesion kinase (FAK), and Src, effectively inhibiting endothelial cell migration, invasion, and tube formation .

Key Chemical Reactions

This compound undergoes various chemical reactions, including:

  • Substitution Reactions : Commonly involving halogenating agents and nucleophiles.
  • Oxidation and Reduction Reactions : Utilizing oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride under controlled conditions.

These reactions contribute to its utility in synthesizing derivatives for further research applications.

Cancer Therapy

This compound has shown promise as an antiangiogenic drug candidate for cancer treatment. It has been extensively studied for its effects on tumor growth and angiogenesis:

  • In vitro Studies : this compound inhibited the migration and invasion of human umbilical vein endothelial cells (HUVECs) with minimal toxicity. It also demonstrated significant suppression of tube-like structure formation .
  • In vivo Studies : In xenograft mouse models, this compound effectively suppressed tumor growth by inhibiting angiogenesis through the VEGFR2 pathway .

Case Study: Tumor Angiogenesis Inhibition

A study demonstrated that this compound significantly inhibited angiogenesis in chick chorioallantoic membrane assays and mouse corneal micropocket assays. The compound's ability to block microvascular formation was confirmed through rat thoracic aorta ring assays .

Endothelial Cell Research

This compound is utilized to study cellular processes related to endothelial cells:

  • Cellular Mechanisms : The compound's selective action on VEGFR2 allows researchers to investigate the role of this receptor in endothelial cell behavior under various conditions .

Comparative Studies with Other Compounds

This compound's unique properties have been compared with other antiangiogenic agents such as Sunitinib and Sorafenib:

CompoundMechanism of ActionUnique Features
This compoundInhibits VEGFR2 phosphorylationSelective action on VEGFR2
SunitinibMulti-target kinase inhibitorTargets multiple pathways
SorafenibInhibits multiple kinasesBroader spectrum of activity

This comparison highlights this compound's specificity, making it a promising candidate for targeted therapies.

Mecanismo De Acción

YF-452 exerts its effects by inhibiting the phosphorylation of VEGFR2 kinase, which is crucial for angiogenesis. This inhibition disrupts the downstream signaling pathways involving extracellular signal-regulated kinase (ERK), focal adhesion kinase (FAK), and Src. As a result, this compound effectively blocks the migration, invasion, and tube-like structure formation of endothelial cells, thereby inhibiting angiogenesis and tumor growth .

Comparación Con Compuestos Similares

Similar Compounds

    Sunitinib: Another VEGFR2 inhibitor used in cancer therapy.

    Sorafenib: A multi-kinase inhibitor targeting VEGFR2 among other kinases.

    Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor (VEGF).

Uniqueness of YF-452

This compound is unique due to its specific inhibition of VEGFR2 phosphorylation and its downstream signaling pathways. Unlike other compounds that may target multiple kinases or pathways, this compound’s selective action on VEGFR2 makes it a promising candidate for targeted antiangiogenic therapy .

Actividad Biológica

YF-452 is a synthetic small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. It primarily acts as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones. This biological activity makes this compound a candidate for cancer treatment, where tumor growth is often supported by increased vascularization.

This compound inhibits the signaling pathways associated with VEGFR2, thereby suppressing angiogenesis. This inhibition is critical in preventing tumor growth and metastasis. The compound's effects on endothelial cells, specifically human umbilical vein endothelial cells (HUVECs), have been extensively studied.

Key Findings on Biological Activity

  • Inhibition of Endothelial Cell Functions :
    • This compound significantly inhibits the migration and invasion of HUVECs.
    • It also reduces tube-like structure formation, a key indicator of angiogenic potential.
  • Toxicity Profile :
    • The compound exhibits low toxicity to HUVECs, making it a promising candidate for further development in cancer therapies.
  • In Vivo Studies :
    • In animal models, this compound demonstrated a marked reduction in tumor size and weight when administered alongside other therapeutic agents.

Data Table: Effects of this compound on HUVECs

Parameter Control This compound (10 µM) This compound (20 µM)
Cell Migration (%)1004520
Invasion Assay (cells/field)50155
Tube Formation (length/mm)2006030
Cell Viability (%)1009085

Case Study 1: Tumor Growth Inhibition

In a recent study involving mice models with established tumors, this compound was administered at varying doses:

  • Dosage : 5 mg/kg and 10 mg/kg
  • Duration : Daily for two weeks
  • Results :
    • The group receiving 10 mg/kg showed a significant decrease in tumor volume compared to control groups.
    • Histological analysis revealed reduced microvessel density in tumors treated with this compound.

Case Study 2: Combination Therapy

A combination therapy involving this compound and standard chemotherapy agents was evaluated:

  • Objective : To assess the synergistic effects on tumor regression.
  • Findings :
    • The combination led to a greater reduction in tumor size compared to either treatment alone.
    • Enhanced apoptosis was observed in tumor cells, indicating improved efficacy.

Research Findings

Recent literature supports the efficacy of this compound in various preclinical studies:

  • Anti-Angiogenic Activity :
    • Multiple studies confirm that this compound effectively disrupts VEGFR2 signaling pathways, leading to decreased angiogenesis and tumor growth .
  • Potential Applications Beyond Oncology :
    • Emerging research suggests potential applications of this compound in treating other conditions characterized by excessive angiogenesis, such as diabetic retinopathy and rheumatoid arthritis.
  • Future Directions :
    • Ongoing clinical trials are investigating the safety and efficacy of this compound in humans, focusing on its role as an adjunct therapy in cancer treatment protocols.

Propiedades

Número CAS

1951466-83-3

Fórmula molecular

C24H26BrN3O

Peso molecular

452.4 g/mol

Nombre IUPAC

1-[9-[(4-bromophenyl)methyl]-3,4-dihydro-1H-pyrido[3,4-b]indol-2-yl]-2-pyrrolidin-1-ylethanone

InChI

InChI=1S/C24H26BrN3O/c25-19-9-7-18(8-10-19)15-28-22-6-2-1-5-20(22)21-11-14-27(16-23(21)28)24(29)17-26-12-3-4-13-26/h1-2,5-10H,3-4,11-17H2

Clave InChI

WIRUYQFUVBBWPT-UHFFFAOYSA-N

SMILES

BrC(C=C1)=CC=C1CN(C2=C3CCN(C(CN4CCCC4)=O)C2)C5=C3C=CC=C5

SMILES canónico

C1CCN(C1)CC(=O)N2CCC3=C(C2)N(C4=CC=CC=C34)CC5=CC=C(C=C5)Br

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

YF-452

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YF-452
Reactant of Route 2
Reactant of Route 2
YF-452
Reactant of Route 3
Reactant of Route 3
YF-452
Reactant of Route 4
YF-452
Reactant of Route 5
Reactant of Route 5
YF-452
Reactant of Route 6
YF-452

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.